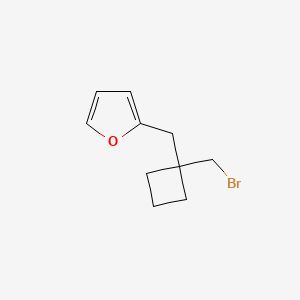

2-((1-(Bromomethyl)cyclobutyl)methyl)furan

Description

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

2-[[1-(bromomethyl)cyclobutyl]methyl]furan |

InChI |

InChI=1S/C10H13BrO/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6H,2,4-5,7-8H2 |

InChI Key |

BCKLCFIEZCLHPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CC2=CC=CO2)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Bromomethyl)cyclobutyl)methyl)furan typically involves the bromination of a cyclobutylmethyl precursor followed by a coupling reaction with a furan derivative. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under mild conditions to introduce the bromomethyl group. The brominated intermediate is then subjected to a coupling reaction with a furan derivative in the presence of a suitable catalyst, such as palladium, to form the final product .

Industrial Production Methods

Industrial production of 2-((1-(Bromomethyl)cyclobutyl)methyl)furan may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Bromomethyl)cyclobutyl)methyl)furan undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid or other oxidized products.

Reduction Reactions: The compound can be reduced to form cyclobutylmethylfuran derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the bromomethyl group.

Oxidation Reactions: Oxidized furans such as furan-2,5-dicarboxylic acid.

Reduction Reactions: Reduced cyclobutylmethylfuran derivatives.

Scientific Research Applications

2-((1-(Bromomethyl)cyclobutyl)methyl)furan has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-((1-(Bromomethyl)cyclobutyl)methyl)furan involves its interaction with molecular targets through its bromomethyl and furan moieties. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs in Building Block Chemistry

The Enamine Ltd catalogue () lists several brominated and cyclobutane-containing compounds, providing key insights into structural and functional similarities:

| Compound Name | Molecular Formula | Key Features | Potential Applications |

|---|---|---|---|

| 1-Bromo-3-(2,2-dimethylpropyl)cyclobutane | C₁₀H₁₇Br | Cyclobutane with bromomethyl and branched alkyl | Suzuki coupling intermediates |

| Methyl 3-(bromomethyl)-6-chloropyridine-2-carboxylate | C₉H₇BrClNO₂ | Bromomethyl on pyridine ring; ester group | Drug discovery (halogenated motifs) |

| 2-(Iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine | C₇H₇IO₂S | Iodine substituent on thieno-dioxine | Radiolabeling or heavy-atom reagents |

Key Observations :

Halogenated Furan/Benzofuran Derivatives

describes a fluorinated benzofuran derivative (C₁₁H₉FO₃S) with a carboxyl group, which forms hydrogen-bonded dimers. Comparisons include:

Natural Product-Based Furan Derivatives

identifies furan-2(5H)-one derivatives from Pleione bulbocodioides, such as 4-(4’’-hydroxybenzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one. Key contrasts include:

- Substituents : Natural furans often feature hydroxyl or methoxy groups, enhancing solubility and hydrogen-bonding capacity, unlike the hydrophobic bromomethyl and cyclobutane groups in the synthetic target .

- Bioactivity: Natural furanones show antitumor activity (e.g., against LA795 cells), suggesting that brominated synthetic analogs like the target compound could be optimized for similar applications .

Cyclobutane-Containing Systems

The strained cyclobutane ring in the target compound distinguishes it from cyclohexane or benzene-based analogs. For example:

- Synthetic Utility : Cyclobutanes are increasingly used in medicinal chemistry to modulate conformational flexibility, as seen in the Enamine Ltd catalogue’s bicyclic derivatives .

Biological Activity

2-((1-(Bromomethyl)cyclobutyl)methyl)furan is an organic compound featuring a furan ring, a cyclobutyl group, and a bromomethyl substituent. This unique structure confers potential biological activity, particularly in the realms of antimicrobial properties and enzyme inhibition. The compound's reactivity is heightened by the presence of bromine, which can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : CHBrO

- Molecular Weight : 243.13 g/mol

The structural features include:

- A furan ring , which is known for its biological activity.

- A bromomethyl group , enhancing reactivity.

- A cyclobutyl group , contributing to the compound's strain and potential interaction with biological targets.

The biological activity of 2-((1-(Bromomethyl)cyclobutyl)methyl)furan may involve several mechanisms:

- Enzyme Inhibition : The bromine atom can interact with nucleophilic residues in enzymes, leading to inhibition. This mechanism has been suggested in studies focusing on various biological targets.

- Antimicrobial Activity : Initial research indicates that this compound exhibits antimicrobial properties, likely due to its ability to disrupt microbial cell functions through interaction with essential biomolecules.

Antimicrobial Studies

Research has demonstrated that 2-((1-(Bromomethyl)cyclobutyl)methyl)furan possesses significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

Further investigations into the enzyme inhibition capabilities of this compound have revealed promising results. For example, it has been tested against various enzymes, showing significant inhibitory effects.

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Human Farnesyltransferase (hFTase) | 56 ± 29 | |

| Glycogen Synthase Kinase-3 Beta (GSK-3β) | 8 |

These findings suggest that the compound could serve as a lead structure for developing selective enzyme inhibitors.

Case Study 1: Antimicrobial Effectiveness

A study conducted on the antimicrobial properties of 2-((1-(Bromomethyl)cyclobutyl)methyl)furan highlighted its effectiveness against resistant bacterial strains. The compound was tested in various concentrations and showed a dose-dependent response, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, researchers utilized molecular docking simulations to predict the binding affinity of 2-((1-(Bromomethyl)cyclobutyl)methyl)furan with hFTase. The results indicated strong binding interactions, suggesting that structural modifications could enhance selectivity and potency against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.